molecular formula C20H21ClN2O5 B11205793 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11205793
M. Wt: 404.8 g/mol
InChI Key: DIAGJKOQJMVCGU-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the reaction of 3-chlorobenzaldehyde with ethylene glycol to form 3-(2-hydroxyethyl)chlorobenzene. This intermediate is then reacted with trichloromethanesulfonic acid and potassium carbonate to yield 4-methyl-3-(2-hydroxyethyl)benzaldehyde.

    Cyclization and Chlorination: The intermediate is further reacted with hypochlorous acid and silver oxide to form 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

    Acetamide Formation: The final step involves the reaction of the benzoxazine intermediate with 2-(3,4-dimethoxyphenyl)ethylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester
  • 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Uniqueness

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to the presence of both the chloro and dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H21ClN2O5/c1-26-17-5-3-13(9-18(17)27-2)7-8-22-19(24)11-23-15-10-14(21)4-6-16(15)28-12-20(23)25/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,24)

InChI Key

DIAGJKOQJMVCGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl)OC

Origin of Product

United States

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